

Quantitative Selectivity Profile of ZSTK474

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Compound of Interest		
Compound Name:	ZSTK474	
Cat. No.:	B1684013	Get Quote

Biochemical assays have established **ZSTK474** as a pan-Class I PI3K inhibitor, demonstrating potent inhibition against all four isoforms (α , β , δ , and γ).[4] Although it inhibits all isoforms, it shows the most potent activity against the PI3K δ isoform.[5] The inhibitor exhibits high selectivity for Class I PI3Ks over other members of the PI3K superfamily (Class II and III), as well as other protein kinases.[4] Notably, **ZSTK474** is a significantly weaker inhibitor of mTOR, a characteristic that distinguishes it from other PI3K inhibitors like LY294002.[5] Kinase profiling against 139 other protein kinases revealed no significant inhibition even at high concentrations (30 µmol/L), highlighting its specificity.[4][5]

Table 1: In Vitro Inhibitory Activity of ZSTK474 against Class I PI3K Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for **ZSTK474** against the four Class I PI3K catalytic subunits. These values underscore its classification as a pan-PI3K inhibitor.



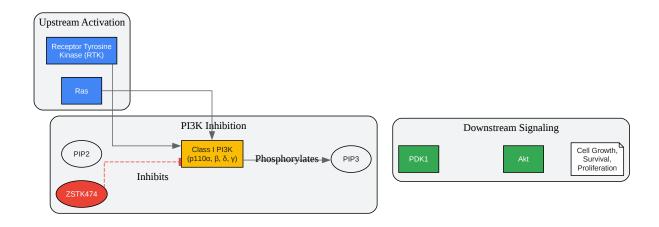
PI3K Isoform	IC50 (nM)	Ki (nM)
p110α	16	6.7
p110β	44	10.4
p110δ	4.6 - 5	1.8
p110y	49	11.7

Data sourced from multiple biochemical studies.[4][5]

Mechanism of Action and Signaling Pathway

ZSTK474 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI3K catalytic subunit.[5] This action blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The resulting decrease in PIP3 levels prevents the activation of downstream effectors, most notably the serine/threonine kinase Akt. Inhibition of Akt phosphorylation, in turn, affects downstream signaling components that regulate cell cycle progression and survival, such as GSK-3β and cyclin D1.[3][6]





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Caption: PI3K signaling pathway and **ZSTK474** inhibition point.

Experimental Methodologies

The determination of **ZSTK474**'s selectivity profile involves a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay directly measures the inhibitory effect of **ZSTK474** on the enzymatic activity of purified recombinant PI3K isoforms.[4][5]

Principle: The HTRF assay is a non-radioactive method that quantifies the product of the kinase reaction (PIP3) through fluorescence resonance energy transfer (FRET). A donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., Alexa Fluor® 647) are used. The kinase reaction produces PIP3, which is detected by a biotinylated PIP3-binding protein and a fluorophore-labeled anti-tag antibody, bringing the donor and acceptor into



proximity and generating a FRET signal. The inhibitor's potency is determined by measuring the reduction in this signal.

Detailed Protocol:

- Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 0.25 mM EDTA, pH 7.4). Prepare solutions of recombinant human PI3Kα, β, δ, and γ enzymes, the lipid substrate (PIP2), and ATP.
- Inhibitor Dilution: Create a serial dilution of ZSTK474 in DMSO, followed by a further dilution
 in the reaction buffer to achieve the final desired concentrations.
- Kinase Reaction: In a multi-well plate, combine the PI3K enzyme, PIP2 substrate, and varying concentrations of ZSTK474 or vehicle control (DMSO).
- Initiation: Start the reaction by adding a fixed concentration of ATP (often near the Km value for the specific isoform).
- Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
- Detection: Stop the reaction and add the HTRF detection reagents (e.g., biotinylated PIP3 detector and a Europium-labeled anti-tag antibody).
- Signal Reading: After another incubation period, read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths to calculate the FRET ratio.
- Data Analysis: Plot the FRET signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]

Cell-Based Western Blot for Akt Phosphorylation

This assay confirms that **ZSTK474** inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of its primary downstream target, Akt.[8]

Principle: PI3K inhibition by **ZSTK474** in cultured cells is expected to decrease the level of phosphorylated Akt (p-Akt) at key residues like Serine 473. Western blotting uses specific



antibodies to detect and quantify the levels of both total Akt and p-Akt, allowing for a ratiometric analysis of pathway inhibition.

Detailed Protocol:

- Cell Culture and Treatment: Seed a relevant human cancer cell line (e.g., A549) in multi-well plates and allow them to adhere.[6]
- Serum Starvation (Optional): To reduce basal PI3K activity, cells may be serum-starved for 3-4 hours.[8]
- Inhibitor Treatment: Pre-treat the cells with a serial dilution of ZSTK474 or vehicle control for 1-2 hours.
- Stimulation: Activate the PI3K pathway by treating the cells with a growth factor (e.g., EGF, IGF-1) for a short period (5-30 minutes).[8]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[8]
- Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
- SDS-PAGE and Transfer: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[8]
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for p-Akt (e.g., Ser473).
 - Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP)
 or a fluorophore.
 - Detect the signal using an appropriate substrate (for HRP) or an imaging system (for fluorophores).

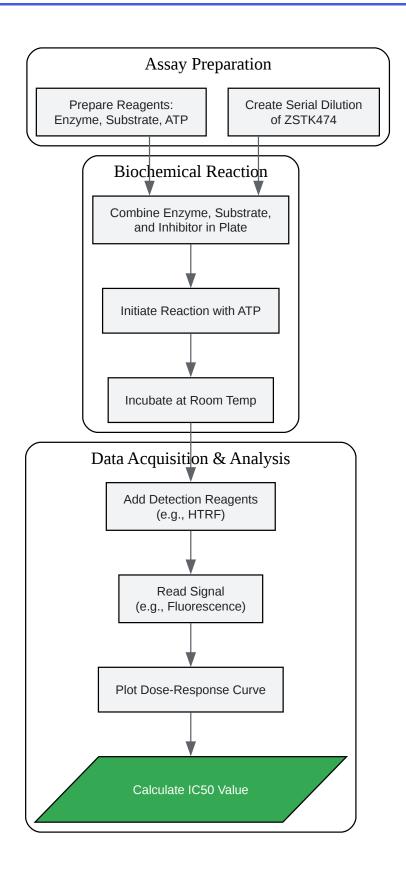






- Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.
- Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal and plot the normalized values against inhibitor concentration to determine the cellular IC50.





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Caption: General experimental workflow for IC50 determination.



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